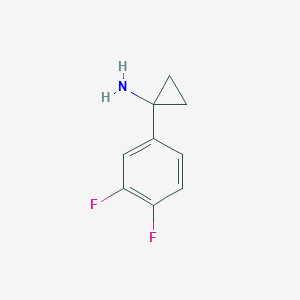1-(3,4-Difluorophenyl)cyclopropanamine
CAS No.: 474709-85-8
Cat. No.: VC2813840
Molecular Formula: C9H9F2N
Molecular Weight: 169.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 474709-85-8 |
|---|---|
| Molecular Formula | C9H9F2N |
| Molecular Weight | 169.17 g/mol |
| IUPAC Name | 1-(3,4-difluorophenyl)cyclopropan-1-amine |
| Standard InChI | InChI=1S/C9H9F2N/c10-7-2-1-6(5-8(7)11)9(12)3-4-9/h1-2,5H,3-4,12H2 |
| Standard InChI Key | JDLOWXCENGEIOR-UHFFFAOYSA-N |
| SMILES | C1CC1(C2=CC(=C(C=C2)F)F)N |
| Canonical SMILES | C1CC1(C2=CC(=C(C=C2)F)F)N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identifiers
1-(3,4-Difluorophenyl)cyclopropanamine is known by several alternative names in scientific literature and commercial catalogs. The compound is precisely identified through various chemical identifiers as outlined in Table 1.
Table 1: Chemical Identifiers of 1-(3,4-Difluorophenyl)cyclopropanamine
| Parameter | Information |
|---|---|
| Primary Name | 1-(3,4-Difluorophenyl)cyclopropan-1-amine |
| CAS Registry Number | 474709-85-8 |
| Alternative Names | 1-(3,4-Difluorphenyl)cyclopropanamin; Cyclopropanamine, 1-(3,4-difluorophenyl)-; 1-(3,4-Difluorophenyl)cyclopropanamine; 1-(3,4-Difluorophenyl)-cyclopropanamine |
| Parent Compound CID | 46779825 |
| Molecular Formula | C₉H₉F₂N |
| Molecular Weight | 169.17 g/mol |
The compound contains a cyclopropane ring with an amino group and a 3,4-difluorophenyl substituent both attached to the same carbon atom of the cyclopropyl ring . This specific structural arrangement distinguishes it from its positional isomer, 2-(3,4-difluorophenyl)cyclopropylamine, which has a different substitution pattern.
Physical and Chemical Properties
The physical properties of 1-(3,4-Difluorophenyl)cyclopropanamine reflect its molecular structure and functional groups. As a primary amine containing fluorine atoms, it exhibits characteristic reactivity patterns. The compound exists as a solid at room temperature and can form stable salts with acids, most commonly as the hydrochloride salt .
The presence of the difluorophenyl group imparts specific electronic properties to the molecule, influencing its reactivity and stability. The cyclopropyl ring, being highly strained, contributes to the compound's unique chemical behavior and reactivity profile.
Synthesis and Preparation Methods
Synthetic Routes
Multiple synthetic strategies have been developed for the preparation of 1-(3,4-Difluorophenyl)cyclopropanamine. While the search results focus more on the positional isomer (2-(3,4-difluorophenyl)cyclopropylamine), similar methodologies can be adapted for synthesizing the target compound.
A common approach involves starting with 3,4-difluorobenzaldehyde, which undergoes various transformations to introduce the cyclopropyl ring and amine functionality. The synthetic pathways generally involve multiple steps, including condensation reactions, cyclopropanation, and functional group transformations .
Industrial Production Considerations
For industrial-scale production, efficiency and cost-effectiveness are paramount considerations. Several processes have been described in the patent literature aimed at optimizing the synthesis of fluorinated cyclopropylamines. Some of these processes avoid hazardous reagents such as sodium hydride, which can pose safety risks in large-scale operations .
Applications in Chemical Synthesis
Role as a Building Block
1-(3,4-Difluorophenyl)cyclopropanamine serves as a versatile building block in chemical synthesis, particularly in the pharmaceutical industry. Its unique structural features, including the cyclopropyl ring and the strategically positioned fluorine atoms, make it valuable for constructing more complex molecules .
The compound's primary amine functionality provides a convenient handle for further derivatization through various reactions, including amide formation, reductive amination, and nucleophilic substitution. These transformations allow for the incorporation of this structural motif into larger molecular frameworks .
Related Compounds and Derivatives
Structural Analogues
Several structural analogues of 1-(3,4-Difluorophenyl)cyclopropanamine exist, each with distinct properties and applications. Table 2 presents a comparison of the target compound with some of its close structural relatives.
Table 2: Comparison of 1-(3,4-Difluorophenyl)cyclopropanamine with Related Compounds
Salt Forms and Formulations
The hydrochloride salt of 1-(3,4-Difluorophenyl)cyclopropanamine (CAS: 1186663-16-0) is a well-characterized derivative with practical advantages for handling and storage. The salt formation typically improves water solubility and stability compared to the free base .
In research and commercial settings, the hydrochloride salt is often preferred due to its crystalline nature, which facilitates purification and analytical characterization. The crystalline form also typically exhibits better stability during long-term storage .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable insights into the structural features of 1-(3,4-Difluorophenyl)cyclopropanamine. Compounds containing the (3,4-difluorophenyl)cyclopropylamino group have been noted to display distinctive patterns in their 1H NMR spectra, particularly for the N-H proton linked to the amino group and the C-H protons of the cyclopropyl ring .
Interestingly, when recorded in DMSO-d6, these compounds often show two groups of signals, suggesting the existence of conformational isomers or tautomeric forms in solution. This spectroscopic behavior provides valuable information about the compound's structural dynamics and can be crucial for structure verification and quality control in synthesis .
Mass Spectrometry and Other Analytical Techniques
Mass spectrometry, infrared spectroscopy, and other analytical techniques provide complementary information for the comprehensive characterization of 1-(3,4-Difluorophenyl)cyclopropanamine. These methods are essential for confirming the compound's identity, assessing its purity, and investigating its physical and chemical properties.
| Quantity | Price (€) |
|---|---|
| 100 mg | 71.00 |
| 250 mg | 108.00 |
| 500 mg | 183.00 |
| 1 g | 255.00 |
These prices reflect the compound's specialized nature and the complexity involved in its synthesis . The relatively high cost is typical for research-grade specialty chemicals, particularly those requiring multi-step synthesis and purification.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume